[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
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Overview
Description
[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Precursor for Biomimetic Chelating Ligands
Imidazole derivatives have been synthesized and characterized, showing potential as precursors for the synthesis of biomimetic chelating ligands. These compounds undergo moderate-to-excellent yields through multi-step processes and are characterized using NMR, high-resolution mass spectroscopy, and elemental analysis, indicating their importance in creating complex ligands for various applications (Gaynor, McIntyre, & Creutz, 2023).
Corrosion Inhibition
Imidazole-based molecules, including derivatives similar in structure to the specified compound, have been explored for their corrosion inhibition properties on carbon steel in acidic mediums. These studies demonstrate the efficiency of such compounds in protecting metals against corrosion, supported by experimental and molecular modelling approaches that elucidate the relationship between molecular structure and inhibition performance (Costa et al., 2021).
Antimicrobial Activity
Certain imidazole derivatives have been synthesized and tested for their antimicrobial activity. This research indicates that modifications to the imidazole structure can lead to compounds with potential antimicrobial properties, suggesting their use in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Fluorescence Properties for Sensing Applications
Imidazole compounds have been synthesized for use as fluorescent probes, particularly for the detection of metal ions such as Zn2+. These studies explore the fluorescence properties of imidazole derivatives, which can be coordinated with metal ions to produce strong fluorescence, indicating their potential in sensing and detection applications (Wen-yao, 2012).
Electrochemical and Molecular Approaches to Corrosion Inhibition
Further studies on imidazole-based compounds have shown their effectiveness as corrosion inhibitors for copper in acid mediums. These findings, supported by electrochemical data and computational methods, reveal the promising role of such molecules in protecting metals against corrosion, contributing to materials science and engineering (Costa, Almeida-Neto, Marinho, Campos, Correia, & de Lima-Neto, 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]imidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(14)8-15/h1-6,15H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQUIVPYPWINGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381312 |
Source
|
Record name | {1-[(4-Chlorophenyl)methyl]-1H-imidazol-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-53-9 |
Source
|
Record name | 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {1-[(4-Chlorophenyl)methyl]-1H-imidazol-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.